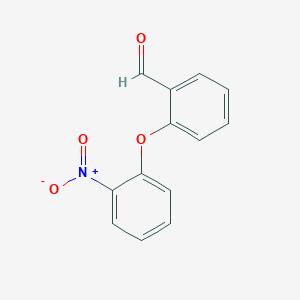
4-(4-ブロモフェニル)ピリジン
概要
説明
4-(4-Bromophenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to a pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.
科学的研究の応用
4-(4-Bromophenyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
作用機序
Target of Action
It’s known that pyridine derivatives can interact with various biological targets, including enzymes and receptors
Mode of Action
It’s known that pyridine derivatives can act as ligands, forming complexes with metal ions . They can also participate in various chemical reactions, such as the Ullmann reaction . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
It’s known that pyridine derivatives can affect various biochemical processes, such as neurotransmission
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can greatly impact its bioavailability . More research is needed to determine the ADME properties of this compound.
Result of Action
It’s known that pyridine derivatives can have various biological effects, depending on their specific targets and mode of action
Action Environment
It’s known that environmental factors can greatly impact the action of a compound . For instance, this compound should be stored in an inert atmosphere at room temperature . More research is needed to understand how other environmental factors might influence the action of this compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)pyridine typically involves the reaction of 4-bromoacetophenone with pyridine under basic conditions. One common method includes the use of sodium hydroxide in ethanol as a solvent. The reaction mixture is heated to reflux, and the product is obtained after a series of purification steps such as crystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of 4-(4-Bromophenyl)pyridine can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
化学反応の分析
Types of Reactions: 4-(4-Bromophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents, palladium catalysts.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Substitution: Various substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
類似化合物との比較
4-(4-Bromophenyl)pyridine can be compared with other pyridine derivatives such as:
4-(4-Chlorophenyl)pyridine: Similar structure but with a chlorine atom instead of bromine.
4-(4-Fluorophenyl)pyridine: Contains a fluorine atom, leading to different reactivity and properties.
4-(4-Methylphenyl)pyridine: The presence of a methyl group instead of a halogen atom alters its chemical behavior.
Uniqueness: The presence of the bromine atom in 4-(4-Bromophenyl)pyridine imparts unique reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science .
特性
IUPAC Name |
4-(4-bromophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJBDJGUNDKZKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501312251 | |
| Record name | 4-(4-Bromophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501312251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39795-60-3 | |
| Record name | 4-(4-Bromophenyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39795-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501312251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Bromophenyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 4-(4-Bromophenyl)pyridine and how is it commonly used in research?
A: 4-(4-Bromophenyl)pyridine is an organic compound consisting of a pyridine ring substituted at the 4-position with a bromophenyl group. While its molecular formula and weight are not explicitly provided in the excerpts, its structure lends itself well to coordination chemistry. [, , ] Specifically, the pyridine nitrogen acts as a Lewis base, readily donating electrons to form coordination complexes with various metal ions. [, , ] This property makes it a valuable building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs), which are investigated for their potential in optoelectronic devices, X-ray scintillation, and as platforms for studying spin-crossover phenomena. [, , ]
Q2: The research mentions "supramolecular assemblies" involving 4-(4-Bromophenyl)pyridine. Can you elaborate on its role in these systems?
A: 4-(4-Bromophenyl)pyridine plays a crucial role in constructing supramolecular assemblies due to its ability to participate in host-guest interactions and form complexes with macrocycles like cucurbit[7]uril (CB[7]) and cucurbit[8]uril (CB[8]). [, , , ] These interactions often lead to significant changes in the compound's photophysical properties. For instance, complexation with CB[8] can induce room-temperature phosphorescence in 4-(4-Bromophenyl)pyridine derivatives that are otherwise non-phosphorescent in aqueous solutions. [, , ] This property is further exploited to develop systems capable of phosphorescence energy transfer, holding promise for applications like near-infrared biological imaging and sensing. [, , , ]
Q3: How does the presence of the bromine atom in 4-(4-Bromophenyl)pyridine influence its properties and applications?
A: The bromine atom primarily impacts the compound's properties in two ways. Firstly, it increases the molecule's lipophilicity, potentially influencing its solubility and interactions within biological systems. [, , ] Secondly, the bromine atom's heavy atom effect enhances the intersystem crossing, which is crucial for promoting phosphorescence emission. [, , , ] This effect is evident in the enhanced radioluminescence performance observed in a cuprous complex scintillator synthesized using a 4-(4-Bromophenyl)pyridine derivative. []
Q4: Can you discuss the stability of 4-(4-Bromophenyl)pyridine and its derivatives under various conditions?
A: While the provided excerpts don't delve deep into the compound's inherent stability, they do highlight its resilience in the context of specific applications. For instance, 4-(4-Bromophenyl)pyridine-based coordination polymers demonstrate thermal stability, retaining their structural integrity at elevated temperatures. [] Moreover, its incorporation into supramolecular assemblies doesn't appear to compromise its stability in aqueous environments. [, , ]
Q5: What analytical techniques are commonly employed to study 4-(4-Bromophenyl)pyridine and its derivatives?
A: Researchers utilize a combination of techniques to characterize 4-(4-Bromophenyl)pyridine and its derivatives. Single-crystal X-ray diffraction helps elucidate the structures of the compound and its complexes. [, , ] Infrared spectroscopy provides insights into the vibrational modes of the molecules, aiding in identifying functional groups and studying intermolecular interactions. [] Powder X-ray diffraction is used to analyze the crystallinity and phase purity of synthesized materials. [] Additionally, techniques like UV-Vis absorption and fluorescence spectroscopy are crucial for investigating the compound's photophysical properties and energy transfer processes. [, , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
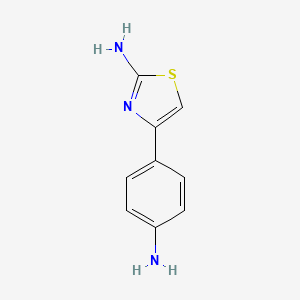
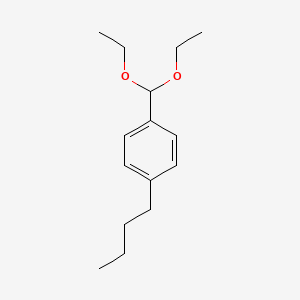
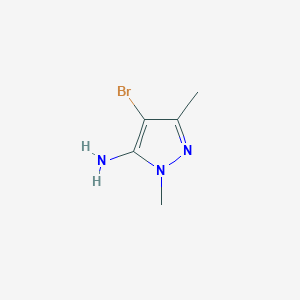
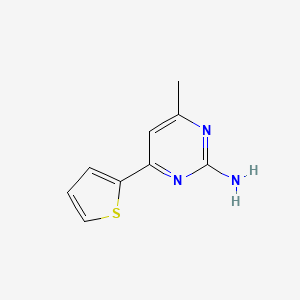
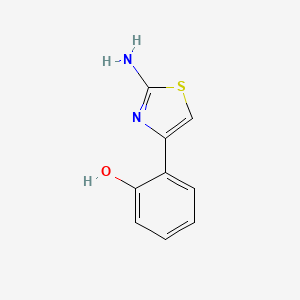
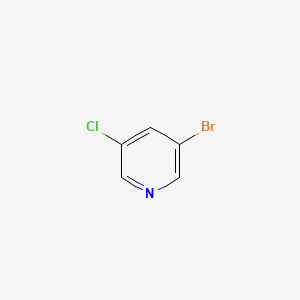

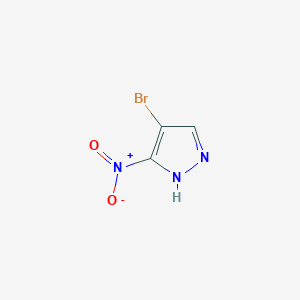
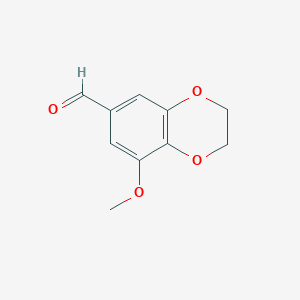
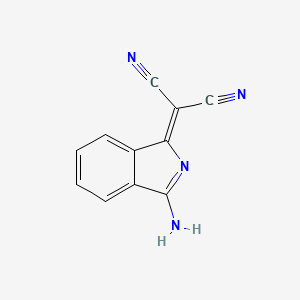
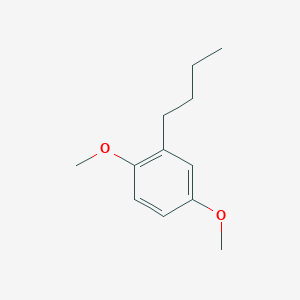
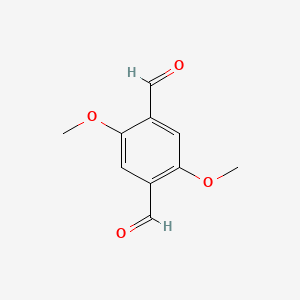
![2,3-Dihydrobenzo[g]quinolin-4(1H)-one](/img/structure/B1268431.png)
